

4-Amino-6-chlorocinnoline: A Technical Guide for Basic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-chlorocinnoline

Cat. No.: B599654

[Get Quote](#)

CAS Number: 18259-66-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research aspects of **4-Amino-6-chlorocinnoline**. Due to the limited availability of published experimental data for this specific compound, this document focuses on a proposed synthetic route, predicted physicochemical properties, and potential biological activities based on structurally related cinnoline derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

While experimental data for **4-Amino-6-chlorocinnoline** is not extensively reported in publicly accessible literature, its basic properties can be calculated or inferred. Commercial suppliers note it as a useful research compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
CAS Number	18259-66-0	[1] [2] [3] [5]
Molecular Formula	C ₈ H ₆ CIN ₃	[1] [3]
Molecular Weight	179.61 g/mol	[1]
Appearance	Not Reported	-
Melting Point	Not Reported	-
Solubility	Not Reported	-
Purity (Typical)	≥95%	[5]

Proposed Synthesis

A plausible synthetic route for **4-Amino-6-chlorocinnoline** can be devised based on established methods for cinnoline synthesis, such as the Richter synthesis or multi-step procedures starting from substituted anilines. The following is a proposed three-step synthesis starting from 4-chloro-2-nitroaniline.

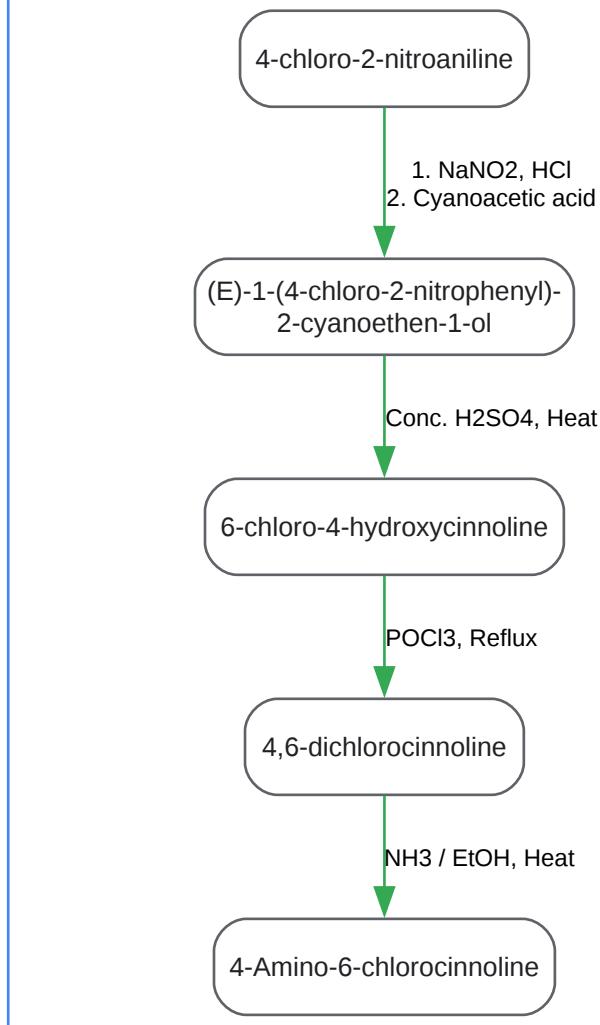
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (E)-1-(4-chloro-2-nitrophenyl)-2-cyanoethen-1-ol

- To a solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add cyanoacetic acid.
- Slowly add a diazotizing agent (e.g., sodium nitrite in aqueous HCl) at low temperature (0-5 °C) to form the diazonium salt.
- Allow the reaction to warm to room temperature and stir for several hours. The diazonium salt will undergo intramolecular cyclization.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 6-chloro-4-hydroxycinnoline


- Treat the product from Step 1 with a strong acid (e.g., concentrated sulfuric acid) at an elevated temperature.
- This will facilitate the hydrolysis of the cyano group and subsequent cyclization to form the cinnolinone ring.
- Monitor the reaction by TLC.
- Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).
- Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-chloro-4-hydroxycinnoline.

Step 3: Synthesis of **4-Amino-6-chlorocinnoline**

- Convert the hydroxyl group of 6-chloro-4-hydroxycinnoline to a chloro group using a chlorinating agent (e.g., phosphorus oxychloride, POCl_3). This is a common procedure for activating the 4-position for nucleophilic substitution.
- Reflux the mixture for several hours.
- After completion, carefully quench the excess POCl_3 with ice water.
- Extract the resulting 4,6-dichlorocinnoline with an organic solvent.
- React the 4,6-dichlorocinnoline with a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide) in a sealed tube at elevated temperature (100-150 °C).
- Monitor the progress of the amination reaction by TLC.

- After cooling, evaporate the solvent and purify the crude product by column chromatography to yield **4-Amino-6-chlorocinnoline**.

Proposed Synthesis of 4-Amino-6-chlorocinnoline

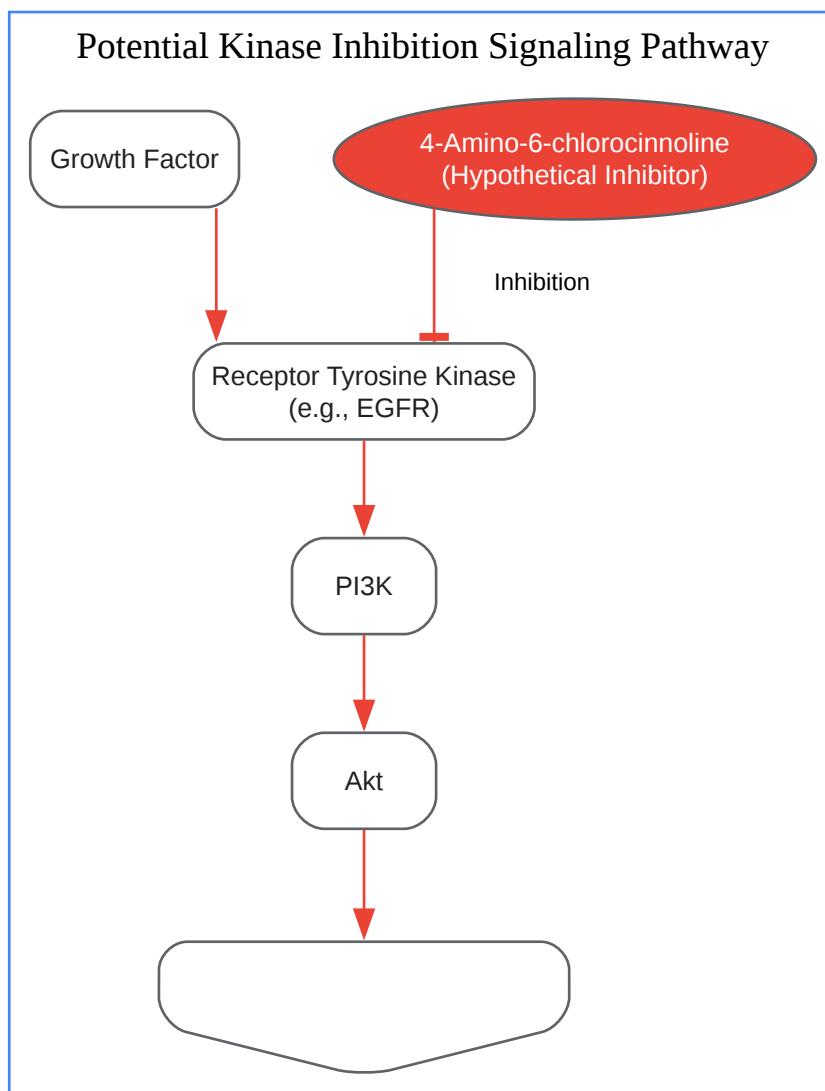
[Click to download full resolution via product page](#)

Proposed synthesis workflow for **4-Amino-6-chlorocinnoline**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **4-Amino-6-chlorocinnoline** is scarce, the cinnoline scaffold is a recognized pharmacophore in medicinal chemistry.^[6] Derivatives of 4-aminocinnoline have

been investigated for a variety of therapeutic applications, notably as kinase inhibitors.[\[7\]](#)


Kinase Inhibition:

Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase. The 4-aminocinnoline scaffold is structurally similar to other well-known kinase inhibitor cores like 4-aminoquinazolines and 4-aminoquinolines.[\[8\]](#) These compounds are often developed as inhibitors of protein kinases involved in cell proliferation, survival, and signaling pathways that are dysregulated in cancer and inflammatory diseases.

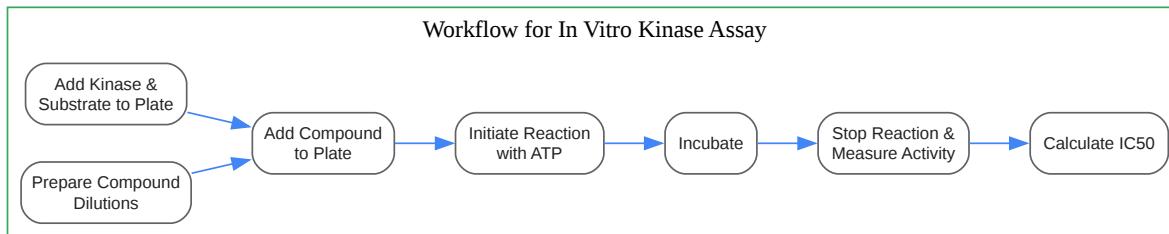
Potential kinase targets for 4-aminocinnoline derivatives include:

- Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.
- Bruton's Tyrosine Kinase (BTK): Implicated in B-cell malignancies and autoimmune diseases.[\[7\]](#)
- Phosphoinositide 3-kinases (PI3Ks): Central regulators of cell growth and survival.[\[9\]](#)

The introduction of a chlorine atom at the 6-position can modulate the electronic properties and binding interactions of the molecule within the kinase active site, potentially influencing potency and selectivity. The amino group at the 4-position is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase.

[Click to download full resolution via product page](#)

Hypothetical inhibition of a receptor tyrosine kinase pathway.


Experimental Protocols: General Assays

The following are general protocols for assays that could be used to evaluate the biological activity of **4-Amino-6-chlorocinnoline**, based on its potential as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

- Reagents and Materials:
 - Recombinant human kinase (e.g., EGFR, BTK).

- Kinase substrate (peptide or protein).
 - ATP (Adenosine triphosphate).
 - **4-Amino-6-chlorocinnoline** (dissolved in DMSO).
 - Kinase assay buffer.
 - Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
 - 384-well microplates.
- Procedure:
 1. Prepare serial dilutions of **4-Amino-6-chlorocinnoline** in the assay buffer.
 2. Add the kinase and its substrate to the wells of the microplate.
 3. Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.
 6. Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
 7. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

General workflow for an in vitro kinase inhibition assay.

Conclusion

4-Amino-6-chlorocinnoline is a heterocyclic compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this molecule is limited in the public domain, this guide provides a theoretical framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the 4-aminocinnoline scaffold. Researchers are encouraged to use this information as a starting point for their own investigations into the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnolines page 1 | BenchChem [benchchem.com]
- 2. 18259-66-0|4-Amino-6-chlorocinnoline|BLD Pharm [bldpharm.com]
- 3. 4-Amino-6-chlorocinnoline, CasNo.18259-66-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. parchem.com [parchem.com]

- 5. 4-Amino-6-chlorocinnoline [myskinrecipes.com]
- 6. zenodo.org [zenodo.org]
- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3K α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Amino-6-chlorocinnoline: A Technical Guide for Basic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599654#4-amino-6-chlorocinnoline-cas-18259-66-0-basic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com